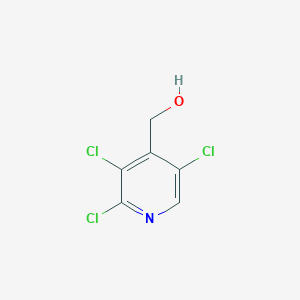

(2,3,5-Trichloropyridin-4-yl)methanol

Description

Properties

IUPAC Name |

(2,3,5-trichloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYGPJRHCYGHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653899 | |

| Record name | (2,3,5-Trichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147979-44-9 | |

| Record name | (2,3,5-Trichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,3,5-Trichloropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polychlorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemistry, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of chlorine atoms onto this ring system profoundly alters its electronic and lipophilic properties, often enhancing metabolic stability and modulating biological activity. (2,3,5-Trichloropyridin-4-yl)methanol emerges as a valuable, functionalized building block within this chemical space. Its strategic placement of a hydroxymethyl group at the 4-position, flanked by chlorine atoms, offers a reactive handle for further synthetic elaboration, making it a molecule of significant interest for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and potential applications as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Physicochemical and Structural Characteristics

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1147979-44-9 | [4] |

| Molecular Formula | C₆H₄Cl₃NO | [4] |

| Molecular Weight | 212.46 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid | |

| Purity | Typically ≥95% | [5] |

| Melting Point | Not experimentally determined; expected to be relatively high for a molecule of its size due to crystalline packing. | |

| Boiling Point | Not experimentally determined; expected to be elevated due to polarity and molecular weight. | |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

Synthesis of this compound: A Proposed Two-Step Approach

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature. However, based on established synthetic methodologies for the functionalization of pyridine rings, a plausible and efficient two-step synthesis is proposed, starting from the readily accessible precursor, 2,3,5-trichloropyridine. This approach involves an initial formylation at the 4-position, followed by the reduction of the resulting aldehyde to the desired primary alcohol.

Step 1: Synthesis of the Precursor, 2,3,5-Trichloropyridine

The starting material, 2,3,5-trichloropyridine, can be synthesized via several reported methods. One common approach involves the reductive dechlorination of a more highly chlorinated pyridine, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, using zinc dust in a strongly alkaline aqueous solution.[6] Another route involves the cyclization of 2,4,4-trichloro-4-formylbutyronitrile.[7]

A representative protocol for the synthesis from pentachloropyridine is as follows:

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [6]

-

To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.

-

Ensure the initial pH of the mixture is at least 11, preferably between 12 and 14.

-

Heat the mixture to 70°C with vigorous stirring and maintain these conditions for approximately 35 hours.

-

Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble materials.

-

Wash the filter cake with toluene and combine the washings with the filtrate.

-

Concentrate the filtrate by distillation to yield 2,3,5-trichloropyridine.

Causality Behind Experimental Choices:

-

Strongly Alkaline Conditions: Maintaining a high pH (11-14) is crucial to prevent the over-reduction of the tetrachloropyridine to less desirable dichloropyridines, thereby improving the yield of the target 2,3,5-trichloropyridine.[6]

-

Zinc Dust: Zinc is an effective and relatively inexpensive reducing agent for this type of dehalogenation reaction.

-

Water-immiscible Solvent: The use of a solvent like toluene facilitates product extraction and separation from the aqueous phase.

Step 2: Proposed Synthesis of this compound

The introduction of a hydroxymethyl group at the 4-position of 2,3,5-trichloropyridine can be logically achieved through a formylation reaction followed by reduction.

Proposed Experimental Protocol:

Part A: Formylation of 2,3,5-Trichloropyridine

-

Under an inert atmosphere (e.g., argon or nitrogen), cool a solution of 2,3,5-trichloropyridine in anhydrous tetrahydrofuran (THF) to -78°C.

-

Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the 4-position of the pyridine ring.

-

After stirring for a suitable time to ensure complete deprotonation, add a formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2,3,5-trichloro-4-formylpyridine by column chromatography.

Part B: Reduction to this compound

-

Dissolve the purified 2,3,5-trichloro-4-formylpyridine in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Carefully add water to quench any remaining reducing agent.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validating System and Rationale:

-

Directed Ortho-Metalation: The use of a strong lithium base is a well-established method for the regioselective functionalization of pyridines, particularly at positions ortho to a directing group or at electronically favorable sites.

-

Mild Reduction: Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the chloro-substituents on the pyridine ring.

-

Standard Work-up Procedures: The quenching, extraction, and purification steps are standard and reliable methods in organic synthesis to ensure the isolation of a pure product.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₂-OH (methylene protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of 4.5-5.0 ppm.

-

-OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.

-

Pyridine ring proton: A singlet is expected for the single proton on the pyridine ring, likely in the downfield region (8.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen and chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-CH₂-OH (methylene carbon): A signal is expected in the range of 60-65 ppm.

-

Pyridine ring carbons: Several signals are expected in the aromatic region (120-160 ppm). The carbons attached to chlorine atoms will be significantly downfield.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch (aromatic): A weak absorption band around 3000-3100 cm⁻¹.

-

C=C and C=N stretches (pyridine ring): Several absorption bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong absorption band in the 1000-1260 cm⁻¹ region.

-

C-Cl stretch: Strong absorption bands in the 600-800 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.46 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.

Potential Applications in Drug Discovery and Development

The 2,3,5-trichloropyridine scaffold is a key component in a variety of biologically active molecules, particularly in the agrochemical field.[8][9] For instance, it is a precursor to 3,5-dichloro-2-pyridinol, an important intermediate for insecticides and herbicides.[9]

The introduction of a hydroxymethyl group at the 4-position of the 2,3,5-trichloropyridine core in This compound provides a versatile handle for further chemical modifications. This makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine, allowing for the exploration of a wide range of chemical space.

The polychlorinated pyridine motif can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and appropriate lipophilicity for cell membrane permeability. Therefore, incorporating this compound into lead compounds could be a strategic approach to optimize their drug-like properties.

Logical Relationship Diagram for Applications:

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements: H302, H315, H319, H335[4] Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501[4]

Conclusion

This compound is a strategically important, functionalized building block for chemical synthesis. Its polychlorinated pyridine core offers metabolic stability and unique electronic properties, while the hydroxymethyl group provides a versatile point for synthetic diversification. While detailed experimental data on its synthesis and physical properties are still emerging, established chemical principles allow for the confident prediction of its behavior and the development of robust synthetic protocols. For researchers in drug discovery and materials science, this compound represents a valuable tool for the creation of novel and complex molecular entities with potentially enhanced biological or material properties.

References

Sources

- 1. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1147979-44-9|this compound|BLD Pharm [bldpharm.com]

- 5. zyjkj.com [zyjkj.com]

- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 7. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]

- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 9. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

discovery and history of (2,3,5-Trichloropyridin-4-yl)methanol

An In-depth Technical Guide to (2,3,5-Trichloropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the value of a chemical intermediate is not merely in its structure, but in its synthetic accessibility and its potential as a building block for high-value downstream products. This compound is a prime example of such an intermediate, situated at the crossroads of industrial agrochemical synthesis and advanced organic chemistry. This guide is structured to provide not just a repository of information, but a logical narrative that explains the scientific reasoning behind its synthesis and application. We will proceed from the foundational chemistry of its precursor to a detailed, albeit representative, synthetic protocol, and conclude with its role in the broader context of agricultural science. Every step is grounded in established chemical principles and supported by authoritative references to ensure the highest degree of scientific integrity.

The Strategic Importance of Polychlorinated Pyridines: A Historical Context

The story of this compound begins with its precursor, 2,3,5-trichloropyridine. The development of robust and scalable methods for the synthesis of polychlorinated pyridines was a significant focus of industrial chemical research in the latter half of the 20th century. These compounds emerged as crucial intermediates in the production of a wide array of pesticides and herbicides.[1] Patents from this era detail various synthetic routes to 2,3,5-trichloropyridine, highlighting its importance as a foundational scaffold for more complex, biologically active molecules.[2] The strategic placement of chlorine atoms on the pyridine ring creates a unique electronic and steric environment, influencing the molecule's reactivity and the biological activity of its derivatives.

This compound represents a logical and synthetically valuable evolution of the 2,3,5-trichloropyridine core. The introduction of a hydroxymethyl group at the 4-position provides a reactive handle for further chemical transformations, opening up new avenues for the synthesis of novel agrochemicals and pharmaceuticals.

A Proposed Synthesis: From Precursor to Functionalized Intermediate

While a specific, dedicated publication detailing the discovery and synthesis of this compound (CAS: 1147979-44-9) is not prominently available in the surveyed literature, its synthesis can be confidently proposed based on well-established and fundamental reactions in organic chemistry. The most logical and industrially scalable approach involves a two-step sequence starting from 2,3,5-trichloropyridine:

-

Formylation: Introduction of a carbonyl group at the 4-position via a Vilsmeier-Haack reaction to yield 2,3,5-trichloro-4-pyridinecarboxaldehyde.

-

Reduction: Selective reduction of the resulting aldehyde to the primary alcohol, this compound.

Step 1: Vilsmeier-Haack Formylation of 2,3,5-Trichloropyridine

Causality in Experimental Design: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic compounds. The pyridine ring, while generally electron-deficient, can be sufficiently activated for this electrophilic substitution, particularly at the 4-position. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a mixture of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 2,3,5-trichloropyridine.

Experimental Protocol: A Self-Validating System

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, chill N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.

-

Addition of Substrate: Once the Vilsmeier reagent has formed (the mixture typically becomes a thick slurry), add a solution of 2,3,5-trichloropyridine in a suitable solvent (e.g., excess DMF or a chlorinated solvent).

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This hydrolyzes the intermediate and quenches the reactive species. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude 2,3,5-trichloro-4-pyridinecarboxaldehyde. The solid product can then be collected by filtration, washed with water, and dried.

Step 2: Selective Reduction of 2,3,5-Trichloro-4-pyridinecarboxaldehyde

Causality in Experimental Design: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical for ensuring selectivity and safety.

-

Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially reducible functional groups (like the chloro-substituents on the pyridine ring). It is also safer to handle than more powerful hydrides and can be used in protic solvents like methanol or ethanol.[3]

-

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ would also be effective but is highly reactive with water and alcohols, requiring strictly anhydrous conditions (typically in ethers like THF or diethyl ether).[4][5] For this transformation, NaBH₄ is the more practical and safer choice.

Caption: Selective reduction of the aldehyde to the target alcohol using sodium borohydride.

Experimental Protocol: A Self-Validating System

-

Reaction Setup: Suspend the 2,3,5-trichloro-4-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath to 0-5°C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension. The addition should be slow to control the exothermic reaction and any hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for a period, then let it warm to room temperature. Monitor the disappearance of the starting aldehyde by TLC or HPLC.

-

Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any excess NaBH₄. Acidify the mixture with dilute hydrochloric acid to neutralize the borate salts.

-

Isolation and Purification: The product, this compound, may precipitate from the solution upon acidification. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthesis.

Data Presentation: Physical Properties

| Property | Expected Value |

| CAS Number | 1147979-44-9 |

| Molecular Formula | C₆H₄Cl₃NO |

| Molecular Weight | 212.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available in searched literature |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. |

Authoritative Grounding: Expected Spectroscopic Characteristics

While specific spectra for this compound are not available in the searched literature, its structure allows for the confident prediction of its key spectroscopic features based on established principles of NMR, IR, and MS.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the aromatic proton at the 6-position of the pyridine ring.

-

A doublet or singlet (depending on coupling to the hydroxyl proton) for the two protons of the methylene group (-CH₂-).

-

A triplet or broad singlet for the hydroxyl proton (-OH).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached chlorine atoms and the hydroxymethyl group.

-

One signal for the methylene carbon (-CH₂OH).

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

Characteristic C-H stretching bands.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Strong C-Cl stretching absorptions.

-

-

MS (Mass Spectrometry):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 212.46 g/mol .

-

A characteristic isotopic pattern for a molecule containing three chlorine atoms (M⁺, M+2, M+4, M+6 peaks in an approximate ratio of 100:98:32:3).

-

Applications and Future Outlook

The primary value of this compound lies in its potential as a more advanced intermediate than its precursor, 2,3,5-trichloropyridine. The hydroxymethyl group is a versatile functional handle that can be readily converted into other functionalities, such as:

-

Halides: Conversion to a chloromethyl or bromomethyl group, creating a potent electrophile for substitution reactions.

-

Ethers: Alkylation or arylation of the hydroxyl group to introduce new side chains.

-

Esters: Esterification to attach various carboxylic acid moieties.

-

Aldehydes/Carboxylic Acids: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, providing access to a different set of derivatives.

This synthetic versatility makes this compound a highly attractive starting material for the discovery of new herbicides and pesticides.[6] By using this intermediate, medicinal and agricultural chemists can efficiently build molecular complexity and explore a wider range of chemical space in the search for new active ingredients.

References

- Beigmoradi, F., Moghadam, M. R., Bazmandegan-Shamili, A., & Masoodi, H. R. (2023). A Copper-Based Metal-Organic Framework/Molecularly Imprinted Polymer-Modified Graphite Epoxy Composite Electrode for the Electrochemical Detection of Chlorpyrifos and Investigating Optimum Conditions with the aid of Quantum-Mechanical DFT Calculations. Analytical and Bioanalytical Chemistry Research, 10(3), 363-373.

- Eckert, H., & Haden, E. (2012). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. U.S. Patent No. 8,652,999 B1. Washington, DC: U.S.

- LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.

- Martin, P. (1982). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.

- Song, H., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(10), 3649-3655.

- Chemguide. (n.d.). Reduction of aldehydes and ketones.

- Zhang, X., & Song, H. (2015). Synthetic method of 2, 3, 5-trichloropyridine.

- OpenStax. (2023, September 20). 17.

- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.

- Sigma-Aldrich. (n.d.). 2,3,5-Trichloropyridine.

- Analytical and Bioanalytical Chemistry Research. (2023). Regular Article.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis.

- RSC Publishing. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3.

- CABI Digital Library. (2020).

- Kumar, A., et al. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 234-242.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- American Chemical Society. (2025). Synthesis of β-CF3 Ethers by Base-Catalyzed Anti-Markovnikov Addition of Alcohols to Trifluoromethyl Alkenes.

- BLDpharm. (n.d.). (3-Chloropyridin-4-yl)methanol.

- Howei Pharm. (n.d.). Cas List Page.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 6. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (2,3,5-Trichloropyridin-4-yl)methanol as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Introduction

The quest for novel heterocyclic compounds with unique biological activities is a cornerstone of modern drug discovery and materials science. Polysubstituted pyridines, in particular, serve as privileged scaffolds in a multitude of pharmacologically active agents. (2,3,5-Trichloropyridin-4-yl)methanol is an underexplored yet highly promising building block for the synthesis of diverse heterocyclic systems. The strategic placement of three chlorine atoms on the pyridine ring offers multiple sites for selective functionalization, while the hydroxymethyl group at the 4-position provides a versatile handle for the construction of fused ring systems and other molecular elaborations.

This technical guide provides detailed protocols for the synthesis of this compound from commercially available 2,3,5-trichloropyridine. Furthermore, we present its application in the synthesis of novel furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives. These protocols are designed for researchers, medicinal chemists, and professionals in drug development, offering a practical roadmap to harnessing the synthetic potential of this valuable intermediate.

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound is proposed via a two-step sequence involving the formylation of 2,3,5-trichloropyridine at the C-4 position, followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 2,3,5-Trichloropyridine-4-carboxaldehyde

Causality of Experimental Choices: The introduction of a formyl group at the C-4 position of the electron-deficient 2,3,5-trichloropyridine ring is challenging. A plausible approach involves metalation at the C-4 position using a strong, non-nucleophilic base at low temperature to prevent side reactions, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the THF to -78 °C using an acetone/dry ice bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred THF.

-

In a separate flask, dissolve 2,3,5-trichloropyridine (1.0 eq) in anhydrous THF (50 mL) and add this solution dropwise to the n-butyllithium solution at -78 °C over 30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3,5-trichloropyridine-4-carboxaldehyde.

Step 2: Synthesis of this compound

Causality of Experimental Choices: The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[1]

Experimental Protocol:

-

Dissolve 2,3,5-trichloropyridine-4-carboxaldehyde (1.0 eq) in methanol (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add water (20 mL) to quench the excess NaBH4.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Quantitative Data Summary for the Synthesis of this compound:

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| 1 | 2,3,5-Trichloropyridine, DMF | n-BuLi | THF | -78 °C to RT | 12 h | 50-60% |

| 2 | 2,3,5-Trichloropyridine-4-carboxaldehyde | NaBH4 | Methanol | 0 °C to RT | 3 h | >90% |

Experimental Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Part 2: Application in the Synthesis of Novel Furo[3,2-c]pyridine Derivatives

The hydroxymethyl group of this compound can be utilized to construct a fused furan ring via an intramolecular cyclization strategy.

Causality of Experimental Choices: The synthesis of the furo[3,2-c]pyridine scaffold can be achieved through a tandem O-alkylation and intramolecular cyclization. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage.[2][3] The subsequent cyclization can be promoted by a suitable base.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (30 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude intermediate, 4-((prop-2-yn-1-yloxy)methyl)-2,3,5-trichloropyridine, can be purified by column chromatography or used directly in the next step.

-

Dissolve the crude intermediate in a suitable solvent such as toluene (50 mL).

-

Add a catalytic amount of a base, for example, potassium tert-butoxide (0.2 eq), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature, wash with water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 2,3-dichloro-4H-furo[3,2-c]pyridine derivative.

Quantitative Data Summary for Furo[3,2-c]pyridine Synthesis:

| Step | Reactant | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| O-alkylation | This compound | NaH, Propargyl bromide | DMF | 0 °C to RT | 12 h | 70-80% |

| Cyclization | 4-((prop-2-yn-1-yloxy)methyl)-2,3,5-trichloropyridine | K-tert-butoxide | Toluene | Reflux | 4-6 h | 60-70% |

Experimental Workflow for Furo[3,2-c]pyridine Synthesis:

Caption: Synthesis of Furo[3,2-c]pyridine Derivative.

Part 3: Application in the Synthesis of Novel Thieno[3,2-c]pyridine Derivatives

A similar strategy can be employed to synthesize the corresponding thieno[3,2-c]pyridine analogues, which are also of significant interest in medicinal chemistry.[4][5]

Causality of Experimental Choices: The synthesis of the thieno[3,2-c]pyridine core involves the conversion of the hydroxymethyl group to a more reactive leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur source and subsequent intramolecular cyclization.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Wash the reaction mixture with water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate intermediate.

-

In a separate flask, dissolve sodium sulfide nonahydrate (Na2S·9H2O, 2.0 eq) in DMF (50 mL).

-

Add the crude tosylate intermediate in DMF (20 mL) to the sodium sulfide solution.

-

Heat the reaction mixture at 80 °C for 6 hours.

-

Cool the reaction to room temperature and pour into water (150 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 2,3-dichloro-4H-thieno[3,2-c]pyridine derivative.

Quantitative Data Summary for Thieno[3,2-c]pyridine Synthesis:

| Step | Reactant | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| Tosylation | This compound | TsCl, Et3N | DCM | 0 °C to RT | 4.5 h | >90% |

| Cyclization | Tosylate Intermediate | Na2S·9H2O | DMF | 80 °C | 6 h | 50-60% |

Experimental Workflow for Thieno[3,2-c]pyridine Synthesis:

Caption: Synthesis of Thieno[3,2-c]pyridine Derivative.

Conclusion

This compound is a highly functionalized and versatile building block that opens avenues to a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for the synthesis of this key intermediate and its subsequent elaboration into furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds. The presence of the remaining chlorine atoms on the newly formed bicyclic systems offers further opportunities for diversification through cross-coupling reactions or nucleophilic aromatic substitutions, making this a rich area for further exploration in the pursuit of new chemical entities with potential applications in medicine and materials science.

References

-

Sharvit, J., Lubetzky, D., & Pereferkovich, A. A. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. Retrieved from [Link]

- Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.

- Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.

- Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. (n.d.). Google Patents.

-

Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]

- Thieno ( 3 , 2-c) pyridine compounds. (n.d.). Google Patents.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]

-

Chang, M.-Y., & Tai, H.-Y. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Department of Medicinal and Applied Chemistry, Kaohsiung Medical University. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Chemistry Stack Exchange. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]

- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022, August 5). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Reaction of (2,3,5-Trichloropyridin-4-yl)methanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

(2,3,5-Trichloropyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The highly functionalized pyridine core, featuring three chlorine substituents and a primary alcohol, offers multiple avenues for synthetic elaboration. The electron-deficient nature of the trichloropyridine ring significantly influences the reactivity of the 4-methanol group, making it a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, complete with detailed mechanistic insights and practical, field-proven protocols.

The strategic importance of this scaffold lies in its prevalence in a range of biologically active molecules. The pyridine moiety is a common feature in FDA-approved drugs, and its substitution pattern can profoundly impact pharmacological properties.[1] The ability to selectively modify the 4-position of the 2,3,5-trichloropyridine core allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This document will detail a two-step strategy for the nucleophilic functionalization of this compound. The initial step involves the activation of the primary alcohol to a more reactive leaving group, followed by nucleophilic displacement. This approach circumvents the poor leaving group ability of the hydroxyl group and enables a broader scope of nucleophiles to be employed.

Strategic Activation of the Hydroxymethyl Group: The Gateway to Functionalization

The hydroxyl group of this compound is a poor leaving group for direct nucleophilic substitution. Therefore, a crucial first step is its conversion into a more reactive electrophile. The two most common and effective strategies are chlorination to form (4-(chloromethyl)-2,3,5-trichloropyridine) and sulfonylation to yield a tosylate or mesylate ester.

Chlorination with Thionyl Chloride: A Robust and Direct Activation

The reaction of primary alcohols with thionyl chloride (SOCl₂) is a classic and efficient method for their conversion to the corresponding alkyl chlorides.[2] This transformation proceeds with high yield and is generally applicable to a wide range of substrates, including those with electron-deficient aromatic rings.

Mechanism of Chlorination:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. In the presence of a base like pyridine, the mechanism is typically a clean Sₙ2 reaction with inversion of configuration. For a primary alcohol like this compound, this stereochemical consideration is not relevant.

Figure 1: Chlorination of this compound.

Experimental Protocol: Synthesis of (4-(Chloromethyl)-2,3,5-trichloropyridine)

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.0 eq | Starting material |

| Thionyl chloride (SOCl₂) | 1.2 - 1.5 eq | Use in excess to ensure complete conversion. |

| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Ensure solvent is dry to prevent hydrolysis of SOCl₂. |

| Temperature | 0 °C to room temperature | The reaction is exothermic. |

| Reaction Time | 1 - 4 hours | Monitor by TLC. |

| Work-up | Aqueous sodium bicarbonate wash, brine wash, dry over Na₂SO₄ | Neutralizes excess acid and removes water. |

Step-by-Step Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (4-(chloromethyl)-2,3,5-trichloropyridine).

-

The product can be purified by column chromatography on silica gel if necessary.

Tosylation/Mesylation: Generating a Superior Leaving Group

Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), provides an excellent leaving group for subsequent Sₙ2 reactions.[3] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, typically pyridine or triethylamine.[4][5]

Mechanism of Tosylation:

The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base neutralizes the HCl generated during the reaction. The stereochemistry at the carbon bearing the oxygen is retained in this step.

Figure 2: Tosylation of this compound.

Experimental Protocol: Synthesis of (2,3,5-Trichloropyridin-4-yl)methyl tosylate

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.0 eq | Starting material |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 eq | Ensure high purity. |

| Pyridine or Triethylamine | 1.5 - 2.0 eq | Acts as both solvent and base. |

| Solvent | Anhydrous Dichloromethane (DCM) | Optional, can be run neat in pyridine. |

| Temperature | 0 °C to room temperature | Control exotherm. |

| Reaction Time | 4 - 12 hours | Monitor by TLC. |

| Work-up | Dilute HCl wash, water wash, brine wash, dry over Na₂SO₄ | Removes excess base. |

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of alcohol) and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The product can be purified by recrystallization or column chromatography.

Nucleophilic Substitution Reactions with Activated (2,3,5-Trichloropyridin-4-yl)methyl Derivatives

Once the hydroxyl group has been converted to a good leaving group (Cl or OTs), a wide array of nucleophiles can be introduced via an Sₙ2 reaction. The electron-withdrawing nature of the trichloropyridine ring can potentially activate the benzylic-like position, facilitating this substitution.

A Note on Ring Substitution: It is important to consider the possibility of nucleophilic aromatic substitution (SₙAr) on the pyridine ring, where a nucleophile displaces one of the chlorine atoms.[6][7][8][9][10] Generally, SₙAr reactions on chloropyridines require harsh conditions (high temperatures and/or strong bases). The Sₙ2 reaction at the 4-methyl position is expected to be kinetically favored under milder conditions due to the lower activation energy of displacing a good leaving group from a primary carbon compared to breaking the aromaticity of the pyridine ring. However, for very strong and/or hindered nucleophiles, or at elevated temperatures, SₙAr may become a competitive side reaction. Careful control of reaction conditions is therefore crucial.

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide.[11][12][13][14][15]

Mechanism:

This is a classic Sₙ2 reaction where the alkoxide ion acts as the nucleophile.

Sources

- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Technical Guide for (2,3,5-Trichloropyridin-4-yl)methanol: Safety Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

(2,3,5-Trichloropyridin-4-yl)methanol is a halogenated pyridine derivative. Its structural backbone, 2,3,5-trichloropyridine, is a known and important intermediate in the synthesis of pesticides and pharmaceuticals.[1] The presence of the trichlorinated pyridine ring and a hydroxymethyl group suggests its utility as a versatile building block in medicinal chemistry and agrochemical research, likely for introducing a functionalized, electron-deficient pyridine moiety into larger molecules.

Given its structure as a polychlorinated aromatic compound, this compound should be handled with the assumption of significant biological activity and potential toxicity. Chloropyridines are noted for their general resistance to microbial degradation, indicating that this compound may be persistent in the environment. This guide provides a framework for its safe handling, use in typical laboratory applications, and disposal.

Chemical Identity:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 1147979-44-9 | [2] |

| Molecular Formula | C₆H₄Cl₃NO | [2] |

| Molecular Weight | 212.46 g/mol | [2] |

| Purity | ≥95% (Typical) | [3] |

| Recommended Storage | Sealed in a dry environment at 2-8°C |[2] |

Hazard Assessment and GHS Classification

Based on supplier safety information, this compound is classified with the following hazards.[2] This profile is consistent with data for structurally similar compounds like (2-Chloropyridin-4-yl)methanol.[4]

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2] | ||

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[2] |

Inferred Toxicological Properties:

-

Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities may cause significant adverse health effects.[2]

-

Dermal and Eye Irritation: As a skin and serious eye irritant, direct contact is expected to cause redness, inflammation, and potential damage to tissues.[2]

-

Respiratory Irritation: Inhalation of dust or aerosols will likely irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]

-

Environmental Fate: Chlorinated pyridines are generally resistant to biodegradation and can persist in the environment.[5][6] Therefore, releases to soil or water should be strictly avoided.

Emergency First Aid Protocols

Immediate and appropriate first aid is critical upon any exposure. Always have the Safety Data Sheet (or this guide) available for emergency responders.

-

General Advice: Move the victim out of the danger zone. If symptoms persist, seek immediate medical attention. Show this safety guide to the doctor in attendance.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[7]

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7]

Laboratory Handling and Storage Protocols

A systematic approach to handling is essential to minimize exposure risk. The following protocols are mandatory.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to contain the chemical and use appropriate barriers.

-

Ventilation: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | ANSI-approved safety goggles or a face shield if there is a splash hazard. | Protects against serious eye irritation (H319).[7] |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. | Protects against skin irritation (H315).[8] |

| Skin and Body Protection | A flame-retardant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. | Prevents accidental skin contact. |

| Respiratory Protection | Not required if work is performed within a certified fume hood. | A fume hood provides adequate protection against respiratory irritation (H335). |

Workflow for Safe Handling and Dispensing

The following diagram outlines the mandatory workflow for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2] Keep away from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases. The pyridine nitrogen can act as a base, and the hydroxyl group can react with acids or strong bases.[7]

-

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).

Accidental Release and Waste Disposal

Spill Response

-

Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment area.

-

Contain: If safe to do so, prevent further spread. For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for large spills.

-

Neutralize & Clean: For small spills within a fume hood, carefully scoop the absorbent material into a designated hazardous waste container.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Ventilate: Ensure the area is well-ventilated after cleanup.

Waste Disposal

-

Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be disposed of in a clearly labeled hazardous waste container.

-

Environmental Precaution: Due to the persistence of chloropyridines, do not dispose of this chemical down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Application Notes: General Protocol for Use in a Suzuki Coupling Reaction

This compound is a functionalized building block. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution or cross-coupling reactions, which are common in drug discovery.[9][10] The following is a representative, general protocol for its use in a Suzuki cross-coupling reaction. Note: This is a template; the specific catalyst, base, solvent, and temperature must be optimized for each unique substrate.

Objective

To couple this compound with an arylboronic acid at one of the chloro-positions to demonstrate its utility as a synthetic intermediate.

Materials

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser)

Experimental Workflow Diagram

Caption: General workflow for a Suzuki coupling reaction.

Causality and Experimental Choices

-

Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Performing the reaction under nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducibility.

-

Degassed Solvents: Dissolved oxygen in solvents can also oxidize the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is a critical step for successful cross-coupling.

-

Choice of Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact reaction efficiency and should be screened.

-

Monitoring Progress: Regular monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the reaction's endpoint, preventing the formation of degradation byproducts from prolonged heating.

References

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

-

Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. Retrieved from [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Spartan. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

-

PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Retrieved from [Link]

- Google Patents. (n.d.). CA1123836A - Process for producing 2,3,5-trichloropyridine....

-

PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.... Retrieved from [Link]

-

Clariant. (n.d.). Catalysts for - METHANOL SYNTHESIS. Retrieved from [Link]

-

Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 2. 1147979-44-9|this compound|BLD Pharm [bldpharm.com]

- 3. zyjkj.com [zyjkj.com]

- 4. (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempanda.com [chempanda.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

Troubleshooting & Optimization

troubleshooting failed reactions involving (2,3,5-Trichloropyridin-4-yl)methanol

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for (2,3,5-Trichloropyridin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this highly functionalized building block. Our goal is to provide you with the causal insights and practical solutions needed to troubleshoot and optimize your synthetic routes.

Section 1: Starting Material Integrity & Characterization (FAQs)

The success of any reaction is fundamentally tied to the quality of the starting materials. This compound is a crystalline solid, but its stability and purity can be influenced by its synthesis and storage.

Q1: How can I verify the identity and purity of my this compound before starting my reaction?

Answer: A multi-point verification is crucial. Do not rely solely on the label.

-

Physical Properties: Confirm the appearance and melting point. Significant deviation from the expected values for a white to off-white solid with a melting point of 46-49°C may indicate impurities.

-

Chromatographic Analysis: A simple Thin Layer Chromatography (TLC) or a more robust HPLC/UPLC analysis can quickly reveal the presence of multiple components. Develop a standard method for your lab (e.g., using a mobile phase of ethyl acetate/hexanes) to use as a consistent quality check.

-

Spectroscopic Confirmation:

-

¹H NMR: This is the most powerful tool. Confirm the expected signals for the methylene protons (-CH₂OH) and the aromatic proton. The presence of unexpected signals suggests impurities. The solvent of choice for analysis is typically deuterated methanol or chloroform.

-

Mass Spectrometry (MS): Confirm the molecular ion peak to verify the molecular weight.

-

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1147979-44-9 | |

| Molecular Formula | C₆H₄Cl₃NO | |

| Molecular Weight | 212.46 g/mol | Calculated |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 46.0 to 49.0 °C | |

| Solubility | Soluble in Methanol |

Q2: My reaction is failing. Could impurities in the starting material be the cause?

Answer: Absolutely. The synthesis of the parent heterocycle, 2,3,5-Trichloropyridine, can involve harsh conditions and multiple steps, leading to residual impurities that can interfere with subsequent reactions.[1][2][3]

Common Impurity Classes and Their Impact:

-

Residual Acids (e.g., HCl): The final step in many heterocyclic syntheses involves treatment with acid.[3] Residual acid can neutralize basic reagents, inhibit base-catalyzed reactions, or promote unwanted side reactions like dehydration.

-

Over-chlorinated/Under-chlorinated Pyridines: Incomplete or overly aggressive chlorination can lead to related pyridine species (e.g., tetrachloropyridines or dichloropyridines).[4] These impurities can complicate purification and may have different reactivity profiles.

-

Solvents from Synthesis/Purification: Residual solvents can affect the solubility of your reagents and, in some cases, participate in the reaction.

Section 2: Troubleshooting Common Reaction Failures

The reactivity of this compound is dominated by the primary alcohol function, but is significantly influenced by the electron-withdrawing nature of the three chlorine atoms and the pyridine ring.

A. Reaction Type: O-Alkylation / Etherification

This reaction typically involves deprotonating the alcohol with a base followed by reaction with an alkyl halide.

Problem: Low or no conversion to the desired ether product.

This is a common failure point. The workflow below provides a systematic approach to identifying the root cause.

Caption: Troubleshooting workflow for O-Alkylation reactions.

Causality Explained:

-

Base Selection: The pKa of the alcohol is lowered by the electron-withdrawing pyridine ring, but a strong base like Sodium Hydride (NaH) in an aprotic solvent (THF, DMF) is still required to ensure complete deprotonation. Weaker or nucleophilic bases (like NaOH) can lead to incomplete reactions or unwanted side reactions, such as nucleophilic aromatic substitution (SNAr) on the pyridine ring.

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the alkoxide, leaving the oxygen anion more naked and nucleophilic.

-

Temperature: Deprotonation may be slow at room temperature and may require gentle heating. Once the alkoxide is formed, the subsequent alkylation step may also require heating to proceed at a reasonable rate.

B. Reaction Type: Oxidation to Aldehyde

Converting the primary alcohol to the corresponding aldehyde, (2,3,5-Trichloropyridine-4-carbaldehyde), is a key transformation.

Problem: No reaction, over-oxidation to the carboxylic acid, or complex mixture.

Table 2: Troubleshooting Guide for Oxidation Reactions

| Observation | Potential Cause | Recommended Action & Rationale |

| No Reaction / Starting Material Recovered | Insufficiently powerful oxidant. | Switch to a more potent oxidant system. For electron-deficient substrates, milder reagents like PCC may be sluggish. Consider a Swern or Dess-Martin periodinane (DMP) oxidation. |

| Low Temperature. | Some oxidations, particularly Swern, require careful temperature control but must reach a sufficient temperature for the final elimination step to occur. Ensure you are following the temperature profile correctly. | |

| Product is the Carboxylic Acid | Over-oxidation. | This occurs with strong, non-specific oxidants (e.g., KMnO₄, Jones reagent) or if water is present in the reaction. Solution: Use an anhydrous oxidant specifically for aldehydes (PCC, DMP, Swern). Ensure all glassware and solvents are rigorously dried. |

| Dark Brown/Black Reaction Mixture | Decomposition. | Polychlorinated aromatic systems can be susceptible to decomposition under harsh conditions (strong acid/base or high heat).[5] Solution: Use buffered or milder oxidation conditions (e.g., DMP is often near-neutral). Maintain strict temperature control. |

C. Reaction Type: Conversion to Alkyl/Aryl Chloride

A common follow-on reaction is the conversion of the alcohol to a more reactive chloromethyl group.

Problem: Reaction stalls or gives low yield of the desired chloride.

Insight from Literature: The treatment of pyridyl methanols with reagents like tosyl chloride (TsCl) in the presence of a base like pyridine or DMAP can directly yield the corresponding chloride instead of the expected tosylate.[6] This occurs because the intermediate tosylate is highly activated towards SN2 displacement by chloride ions present in the reaction mixture (often from the tosyl chloride or a hydrochloride salt of the base).

Troubleshooting Steps:

-

Maximize Chloride Source: If direct chlorination is the goal, using thionyl chloride (SOCl₂) or oxalyl chloride/DMF (Vilsmeier-Haack conditions) is more direct and higher-yielding. If using the TsCl method, consider adding a soluble chloride salt (e.g., LiCl) to accelerate the displacement of the intermediate tosylate.

-

Control Temperature: The reaction with SOCl₂ can be exothermic. Running the reaction at 0°C and allowing it to slowly warm to room temperature can prevent the formation of dark, polymeric byproducts.

-

Quenching: The reaction should be quenched carefully by pouring it over ice water or a cold, dilute bicarbonate solution to neutralize excess acid and acidic byproducts.

Section 3: General Troubleshooting & FAQs

Q3: My reaction mixture has turned dark brown or black. What happened and is it salvageable?

Answer: A dark color change often indicates decomposition of the starting material or product. Polychlorinated aromatic compounds can undergo degradation, especially at elevated temperatures or in the presence of strong bases or acids.[5][7]

-

Diagnosis: Take a small aliquot of the reaction, quench it, and analyze it by TLC or LC-MS. If you see a complex smear of products with no clear spot for your desired compound, the reaction has likely failed due to decomposition.

-

Salvageability: It is often very difficult to isolate the desired product from this type of complex mixture. It is usually more efficient to restart the reaction under milder conditions.

-

Prevention:

-

Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

-

Use Milder Reagents: Opt for less aggressive bases or oxidants.

-

Inert Atmosphere: For sensitive reactions, ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

-

Q4: What are the best practices for work-up and purification?

Answer: The pyridine nitrogen adds a layer of complexity to the work-up.

-

pH-Controlled Extraction: The basicity of the pyridine nitrogen is significantly reduced by the three chlorine atoms, but it can still be protonated. Use this to your advantage. A patent for a complex synthesis involving a chlorinated heterocycle highlights the utility of sequential washes at basic and acidic pH to remove different types of impurities.[8]

-

Wash with aqueous sodium bicarbonate to remove acidic impurities.

-

Wash with dilute acid (e.g., 1M HCl) to remove basic impurities. Your product may partition into the aqueous layer if it becomes protonated, so be sure to check both layers by TLC before discarding.

-

Finish with a brine wash to help break emulsions and remove water.

-

-

Chromatography:

-

Silica Gel: Standard silica gel chromatography is typically effective. The polar nature of the pyridine ring means that a mobile phase containing a polar component (e.g., ethyl acetate in hexanes) will be required.

-

Tailing: The basic nitrogen can interact with acidic silanol groups on the silica surface, causing peaks to "tail." This can be suppressed by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase.

-

Section 4: Safety & Handling

-

This compound and its derivatives should be handled with care. Chlorinated organic compounds are generally considered hazardous.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for detailed toxicological information before use.

References

- Zhang X., Song H. (2015). Synthetic method of 2, 3, 5-trichloropyridine.

- Li J., et al. (2020). Synthetic method of 2,3, 5-trichloropyridine.

-

Zhang L., et al. (2017). Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. Chemosphere, 185, 108-115. [Link]

-

Gorbunova T. I., et al. (2023). Thermal Decomposition of Polychlorobiphenyls and Their Derivatives. Russian Journal of General Chemistry, 93(12), 3237-3245. [Link]

- Sharvit J., et al. (1987). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase.

- Ciba-Geigy AG. (1982). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.

-

Aladin D. Y., et al. (2020). Studies of the effectiveness of the chemical decomposition of polychlorinated biphenyls in alluvial meadow soils in situ under the influence of special physicochemical active compounds. IOP Conference Series: Earth and Environmental Science, 421, 022026. [Link]

- Bertolesi R., et al. (2020). Process for the preparation of Ticagrelor.

-

Harrowven D. C., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate Publication. [Link]

-

Shindo Y., et al. (1980). Hydrothermal Decomposition of Polychlorinated Biphenyls. Environmental Science & Technology, 14(5), 599-600. [Link]

Sources

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 3. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

preventing decomposition of (2,3,5-Trichloropyridin-4-yl)methanol during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for (2,3,5-Trichloropyridin-4-yl)methanol. As Senior Application Scientists, we understand the unique challenges this highly functionalized molecule presents. Its electron-deficient pyridine ring, substituted with three chlorine atoms, is highly activated towards certain transformations, while the primary alcohol offers a versatile handle for further synthesis. However, this reactivity also makes the molecule susceptible to decomposition under various conditions.

This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of this compound in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black upon heating. What is happening?

A1: The development of a dark coloration is a common indicator of decomposition, often due to a combination of factors including thermal instability and side reactions. The highly chlorinated pyridine ring is electron-deficient, and at elevated temperatures, it can become susceptible to polymerization or other complex degradation pathways.[1][2]

Core Causality:

-

Thermal Stress: Many chlorinated aromatic compounds have limited thermal stability.[3] Elevated temperatures can provide the activation energy needed for unwanted side reactions.

-

Atmospheric Oxygen: The hydroxymethyl group can be oxidized, especially at higher temperatures. This oxidation can initiate a cascade of further decomposition reactions.

-

Trace Impurities: Acidic or basic impurities in your reagents or solvents can catalyze decomposition pathways.

Troubleshooting & Prevention:

-

Strict Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Use a precisely controlled heating mantle or oil bath.

-

Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the alcohol. This is a critical and non-negotiable step.